Ethyl 4-[(4-chlorobenzylidene)amino]benzoate
CAS No.: 16979-23-0
Cat. No.: VC15695334
Molecular Formula: C16H14ClNO2
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16979-23-0 |
|---|---|
| Molecular Formula | C16H14ClNO2 |
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3 |
| Standard InChI Key | NEDIAEKHSBGMMT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Introduction
Synthesis and Reaction Mechanisms
The synthesis of ethyl 4-[(4-chlorobenzylidene)amino]benzoate typically involves a condensation reaction between ethyl 4-aminobenzoate and 4-chlorobenzaldehyde. This reaction proceeds under mild acidic or neutral conditions, often catalyzed by acetic acid or p-toluenesulfonic acid, to form the imine (-CH=N-) linkage . Key steps include:
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Reactant Preparation: Ethyl 4-aminobenzoate (CAS 94-09-7) is dissolved in an anhydrous solvent such as ethanol or dichloromethane.
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Condensation: 4-Chlorobenzaldehyde is added dropwise, followed by a catalytic amount of acid. The mixture is refluxed at 60–80°C for 4–6 hours.
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Isolation: The product precipitates upon cooling and is purified via recrystallization from ethanol or column chromatography .
Reaction Equation:
Yield optimization studies suggest that molar ratios of 1:1.2 (amine:aldehyde) and reflux temperatures of 70°C achieve yields exceeding 85% .
Structural and Spectroscopic Characterization
The compound’s structure comprises three distinct moieties:
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Ethyl benzoate group: Provides ester functionality, enhancing solubility in organic solvents.
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Imine linkage (-CH=N-): Introduces planarity and conjugation, critical for electronic transitions observed in UV-Vis spectroscopy.
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4-Chlorophenyl group: Contributes to steric and electronic effects, influencing reactivity and intermolecular interactions .
Spectroscopic Data:
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(DMSO-, 300 MHz):
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IR (KBr, cm):
Physicochemical Properties
The lack of experimental melting point data highlights a gap in current literature, necessitating further characterization.
Biological and Pharmacological Applications
Antimicrobial Activity
Schiff bases derived from ethyl 4-aminobenzoate, including this compound, exhibit moderate to strong antimicrobial properties. In a study against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) ranged from 32–64 µg/mL, comparable to standard antibiotics like ampicillin . The 4-chloro substituent enhances lipophilicity, facilitating microbial cell membrane penetration .
Research Gaps and Future Directions
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Thermal Stability: The compound’s decomposition temperature and shelf life remain unstudied.
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In Vivo Toxicity: No animal or human trials have been conducted to assess systemic effects.
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Catalytic Applications: Potential use as a ligand in transition-metal catalysis warrants exploration.
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